molecular formula C6H12O B074757 1,2-Epoxyhexane CAS No. 1436-34-6

1,2-Epoxyhexane

Cat. No. B074757
CAS RN: 1436-34-6
M. Wt: 100.16 g/mol
InChI Key: WHNBDXQTMPYBAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,2-Epoxyhexane can be synthesized through various methods, including the catalytic epoxidation of hex-1-ene. For instance, a practical and scalable synthesis involves the catalytic intramolecular cyclopropanation of (R)-1,2-epoxyhex-5-ene, leading to key bicyclic intermediates which can be further processed to obtain the desired epoxy compound (Alorati et al., 2007). Additionally, indirect electrochemical epoxidation presents a method where 1-hexene is converted to 1,2-epoxyhexane using an electro-active Br2/Br− couple in a liquid-liquid electrolyte system (Alkire & Köhler, 1988).

Molecular Structure Analysis

The molecular structure of 1,2-epoxyhexane features an epoxide group, which is a three-membered cyclic ether, attached to a hexane backbone. This functional group is highly reactive due to the strain in the three-membered ring, making it susceptible to various ring-opening reactions. The specific configuration of the epoxide group can influence the reactivity and outcome of these reactions.

Chemical Reactions and Properties

1,2-Epoxyhexane undergoes various chemical reactions, primarily through ring-opening mechanisms. These reactions can be catalyzed by acids, bases, or nucleophiles, leading to a wide range of products depending on the conditions and reactants used. For instance, the epoxidation of olefins on photoirradiated titanium dioxide powder using molecular oxygen as an oxidant demonstrates the conversion of linear alkyl olefins to epoxides, with 1,2-epoxyhexane being obtained from 1-hexene with high yield (Ohno, Nakabeya, & Matsumura, 1998).

Physical Properties Analysis

The physical properties of 1,2-epoxyhexane include its boiling point, density, and solubility in various solvents. These properties are critical for its handling and application in industrial processes. The compound's volatility and solubility play a significant role in its reactivity and the design of chemical processes involving this epoxide.

Chemical Properties Analysis

The chemical properties of 1,2-epoxyhexane are dominated by the reactivity of the epoxide ring. This includes its tendency to undergo ring-opening reactions in the presence of nucleophiles, leading to the formation of diols, ethers, and other derivatives. The stereochemistry of these reactions is also of interest, as it can influence the selectivity and yield of the desired products.

Scientific Research Applications

  • Electrochemical Epoxidation : Alkire and Köhler (1988) conducted preliminary experiments on the mediated electrolytic synthesis of 1,2-epoxyhexane from 1-hexene, using an electrochemical cell. They investigated the effect of flow rate, organic volume fraction, droplet size, and current density on the performance of the electrolyzer, achieving epoxide current efficiencies around 65% under certain conditions (Alkire & Köhler, 1988).

  • Photoirradiated Titanium Dioxide Powder in Epoxidation : Ohno, Nakabeya, and Matsumura (1998) explored the oxidation of linear alkyl olefins to epoxides on photoirradiated TiO2 powder using molecular oxygen. They achieved a yield of 79% for 1,2-epoxyhexane from 1-hexene, with the highest epoxidation velocity observed for 1-decene (Ohno, Nakabeya, & Matsumura, 1998).

  • Influence of Solvents on Hydration : Ogawa, Sawamura, and Chihara (1993) studied the influence of solvents like benzene, toluene, xylene, and others on the hydration of 1,2-epoxyhexane catalyzed by H-ZSM-5-C18, finding that m-xylene significantly retarded the reaction (Ogawa, Sawamura, & Chihara, 1993).

  • Acidic Activated Carbons as Catalyst : Durán-Valle and García-Vidal (2009) used acidic activated carbons as catalysts for the epoxide ring-opening reaction of 1,2-epoxyhexane with ethanol under microwave irradiation. They observed high yields in some conditions, although the regioselectivity was not high (Durán-Valle & García-Vidal, 2009).

  • Green Epoxidation with Molecular Oxygen : Katkar, Rao, and Juneja (2012) reported the green epoxidation of 1-hexene using a cis-dioxomolybdenum(VI) complex, emphasizing its ability to use atmospheric oxygen, a non-hazardous and inexpensive oxidant. They observed the formation of 1,2-epoxyhexane, 1-hexanal, and 2-hexanone under both homogeneous and heterogeneous conditions (Katkar, Rao, & Juneja, 2012).

  • Oxidation with H2O2 over TS-1 : Shima, Tatsumi, and Kondo (2010) improved the conventional IR method for in situ observation of alkene oxidation with H2O2 over heterogeneous catalysts. They observed the gradual formation of 1,2-epoxyhexane in the case of 1-hexene (Shima, Tatsumi, & Kondo, 2010).

Safety And Hazards

1,2-Epoxyhexane is highly flammable and harmful if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, and ensure adequate ventilation . It should be stored in a well-ventilated place and kept away from sources of ignition .

Relevant Papers One relevant paper discusses the enantioconvergent hydrolysis of racemic 1,2-Epoxypentane and 1,2-Epoxyhexane by an engineered Escherichia Coli strain overexpressing a novel Streptomyces Fradiae Epoxide Hydrolase . Another paper discusses the synthesis of copolymers of epichlorohydrin (ECH) and 1,2-epoxyhexane (EpH) via cationic ring-opening polymerization .

properties

IUPAC Name

2-butyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-2-3-4-6-5-7-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNBDXQTMPYBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26402-36-8
Record name Oxirane, 2-butyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26402-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10870872
Record name 2-Butyloxirane
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Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,2-Epoxyhexane

CAS RN

1436-34-6
Record name 2-Butyloxirane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,2-Epoxyhexane
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Record name 1,2-Epoxyhexane
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Record name 2-Butyloxirane
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Record name 1,2-epoxyhexane
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Synthesis routes and methods

Procedure details

(R)-1,2-Epoxyhexane was prepared as reported by Jacobsen and coworkers (Schaus, et al., J. Am. Chem. Soc. 2002, 124, 1307-1315). Ring opening of the optically pure epoxide by vinyl magnesium bromide followed by epoxidation with mCPBA were performed in an analogous manner as 6h to give a 1:1 mixture of diastereomers. The diastereomers were resolved using Jacobsen HKR conditions. The epoxide (2.67 g, 18.5 mmol) was diluted in 2.5 mL THF. To this solution was added (1R,2R)-(−)-1,2-cyclohexanediamino-N,N′-bis(3,5-di-tbutylsalicylidene)cobalt (56.2 mg, 0.93 mmol) and glacial acetic acid (21.2 μL, 0.37 mmol). The solution was cooled to 0° C. and water (183 μL 10.2 mmol) was added dropwise. After stirring at room temperature for 24 hours, THF was removed in vacuo and the residue was distilled under vacuum at 65° C. to afford (R,R)-6b (1.18 g, 13% from racemic 1,2-epoxyhexane, >99:1 syn:anti) as a colorless oil. 1H NMR (δ, CDCl3, 300 MHz) 0.85 (t, 3J=6.9 Hz, 3H), 1.17-1.81 (m, 8H), 2.42-2.49 (m, 1H), 2.47 (d, 3J=4.2 Hz, 1H), 2.72 (t, 3J=4.2 Hz, 1H), 2.99-3.07 (m, 1H), 3.74-3.86 (m, 1H); 13C NMR (δ, CDCl3, 75 MHz) 14.13, 22.75, 27.77, 37.22, 39.84, 46.73, 50.69, 70.38.
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
6h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
epoxide
Quantity
2.67 g
Type
reactant
Reaction Step Five
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Five
[Compound]
Name
(1R,2R)-(−)-1,2-cyclohexanediamino-N,N′-bis(3,5-di-tbutylsalicylidene)cobalt
Quantity
56.2 mg
Type
reactant
Reaction Step Six
Quantity
21.2 μL
Type
reactant
Reaction Step Six
Name
Quantity
183 μL
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Epoxyhexane
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1,2-Epoxyhexane
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1,2-Epoxyhexane
Reactant of Route 4
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1,2-Epoxyhexane
Reactant of Route 5
1,2-Epoxyhexane
Reactant of Route 6
1,2-Epoxyhexane

Citations

For This Compound
1,520
Citations
WJ Choi, CY Choi, JAM De Bont, C Weijers - Applied microbiology and …, 1999 - Springer
Large-scale resolution of epoxides by the yeast Rhodotorula glutinis was demonstrated in an aqueous/organic two-phase cascade membrane bioreactor. Due to the chemical instability …
Number of citations: 44 link.springer.com
WJ Choi, CY Choi, JAM De Bont, C Weijers - Applied microbiology and …, 2000 - Springer
A two-phase membrane bioreactor was developed to continuously produce enantiopure epoxides using the epoxide hydrolase activity of Rhodotorula glutinis. An aqueous/organic …
Number of citations: 51 link.springer.com
S Hafner, T Keicher, TM Klapötke - Propellants, Explosives …, 2018 - Wiley Online Library
Copolymers of epichlorohydrin (ECH) and 1,2‐epoxyhexane (EpH) have been synthesized via cationic ring‐opening polymerization using BF 3 ×THF as a catalyst. Structures of the …
Number of citations: 28 onlinelibrary.wiley.com
C Li, BC Hu, Z Wen, D Hu, YY Liu, Q Chu… - International journal of …, 2020 - Elsevier
To achieve the kinetic resolution and enantioconvergent hydrolysis of rac-1,2-epoxyhexane, the E value of PvEH2 was enhanced by substituting its partial cap-loop. Based on the …
Number of citations: 7 www.sciencedirect.com
PA Jelliss, SW Buckner, SW Chung, A Patel… - Solid state sciences, 2013 - Elsevier
Aluminum nanoparticles synthesized by titanium (IV) isopropoxide-initiated decomposition of alane have been passivated and capped using oligomerization of 1,2-epoxyhexane. …
Number of citations: 33 www.sciencedirect.com
M Matsumoto, T Sugimoto, Y Ishiguro… - Journal of Chemical …, 2014 - Wiley Online Library
BACKGROUND Enantiopure epoxides and diols have attracted much attention as important building blocks for the production of flavorings, agrochemicals and pharmaceutical products…
Number of citations: 12 onlinelibrary.wiley.com
K Venkatasubbaiah, Y Feng, T Arrowood… - …, 2013 - Wiley Online Library
The regioselective ring‐opening of 1,2‐epoxyhexane with methanol as a nucleophile is studied using an array of different molecular Co III catalysts, specifically trans‐Co III ‐salen‐X (1‐…
C Weijers, AL Botes, MS van Dyk, JAM de Bont - Tetrahedron: Asymmetry, 1998 - Elsevier
Epoxide hydrolase catalysed resolution of aliphatic terminal epoxides has been demonstrated for the hydrolysis of a homologous range of unbranched 1,2-epoxyalkanes by the yeast …
Number of citations: 77 www.sciencedirect.com
R Huang, C Li, SG Zhao, QT Liu, Y Liu… - Enzyme and Microbial …, 2023 - Elsevier
In order to excavate microbial epoxide hydrolases (EHs) with desired catalytic properties, a novel EH, SfEH1, was identified based on the genome annotation of Streptomyces fradiae …
Number of citations: 4 www.sciencedirect.com
A Jonasson, M Savoia, O Persson… - Journal of Chemical …, 1994 - ACS Publications
A Dvorak-Boublik equilibrium recirculation apparatus has been used to measure isothermal vapor-liquid equilibrium (VLE) data for 10 different binary systems: diisopropyl ether+ 2-…
Number of citations: 23 pubs.acs.org

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